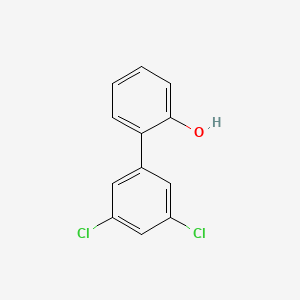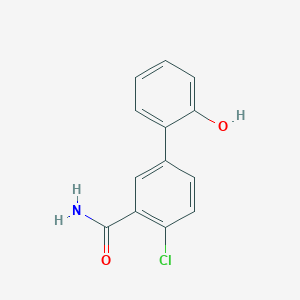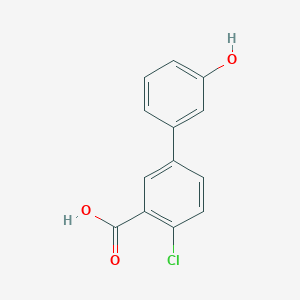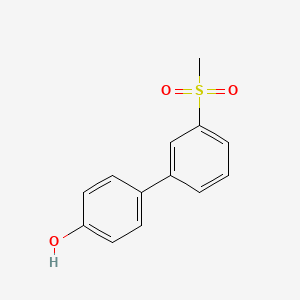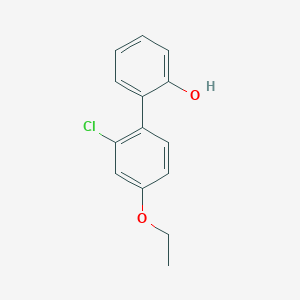
2-(2-Chloro-4-ethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chloro-4-ethoxyphenyl)phenol, 95% (also known as 2-Chloro-4-ethoxyphenol) is a phenolic compound with a wide range of applications and uses in scientific research. It is derived from the reaction of 2-chloro-4-ethoxyphenol with an organic base, such as sodium hydroxide, and is typically available in 95% purity. This compound is used in a variety of applications, including organic synthesis, drug design, and biochemistry.
Wissenschaftliche Forschungsanwendungen
2-(2-Chloro-4-ethoxyphenyl)phenol, 95% is used in a variety of scientific research applications. It is commonly used in organic synthesis, as it is a versatile reagent for the preparation of a wide range of organic compounds. Additionally, it is used in the synthesis of drugs and in drug design, as it can be used to modify the structure of existing drugs or to create new drugs. It is also used in biochemistry, as it can be used to study the structure and function of proteins and other biomolecules.
Wirkmechanismus
The mechanism of action of 2-(2-Chloro-4-ethoxyphenyl)phenol, 95% is not yet fully understood. However, it is known that the compound reacts with various molecules, including proteins, to form covalent bonds. These bonds can alter the structure and function of the molecule, which can lead to changes in the biochemical and physiological effects of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Chloro-4-ethoxyphenyl)phenol, 95% are not yet fully understood. However, it is known that the compound can interact with proteins and other biomolecules, resulting in changes in the structure and function of the molecules. This can lead to changes in the biochemical and physiological effects of the molecule, including changes in enzyme activity, protein expression, and gene expression.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Chloro-4-ethoxyphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is readily available in 95% purity. Additionally, the compound is relatively stable and can be used in a variety of applications. However, the compound can be toxic and should be handled with care.
Zukünftige Richtungen
There are a number of potential future directions for the use of 2-(2-Chloro-4-ethoxyphenyl)phenol, 95%. For example, the compound could be used in the development of new drugs or the modification of existing drugs. Additionally, the compound could be used to study the structure and function of proteins and other biomolecules, or to develop new methods for organic synthesis. Finally, the compound could be used to study the biochemical and physiological effects of various compounds, or to develop new methods for drug design.
Synthesemethoden
The synthesis of 2-(2-Chloro-4-ethoxyphenyl)phenol, 95% begins with the reaction of 2-chloro-4-ethoxyphenol with an organic base, such as sodium hydroxide. The reaction is typically conducted in an aqueous solution, and the resulting product is a white solid with a melting point of approximately 40°C. The product is then purified by recrystallization, and the purity is typically determined by HPLC.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-ethoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-2-17-10-7-8-11(13(15)9-10)12-5-3-4-6-14(12)16/h3-9,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXYQGCTABFEOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC=CC=C2O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80683597 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261947-53-8 |
Source


|
| Record name | 2'-Chloro-4'-ethoxy[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80683597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370416.png)

